molecular formula C23H17N3O3 B14211249 6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 825611-47-0

6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14211249
CAS No.: 825611-47-0
M. Wt: 383.4 g/mol
InChI Key: GZGWFLDERUKRNU-UHFFFAOYSA-N
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Description

6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a cyclohexadienone moiety

Preparation Methods

The synthesis of 6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step involves the reaction of the pyrazole intermediate with a nitrophenyl-substituted aldehyde or ketone.

    Formation of the cyclohexadienone moiety: This can be accomplished through a series of oxidation and cyclization reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its reactivity and potential as a catalyst in organic reactions.

    Biology: Research has explored the compound’s potential as a bioactive molecule, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with protein active sites, influencing enzyme function.

Comparison with Similar Compounds

Similar compounds to 6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one include other pyrazole derivatives and nitrophenyl-substituted compounds. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. Some examples of similar compounds are:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

825611-47-0

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-[5-[2-(4-nitrophenyl)ethenyl]-1-phenylpyrazol-3-yl]phenol

InChI

InChI=1S/C23H17N3O3/c27-23-9-5-4-8-21(23)22-16-20(25(24-22)18-6-2-1-3-7-18)15-12-17-10-13-19(14-11-17)26(28)29/h1-16,27H

InChI Key

GZGWFLDERUKRNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3O)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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